molecular formula C8H3BrCl2N2 B13699760 8-Bromo-4,5-dichloroquinazoline

8-Bromo-4,5-dichloroquinazoline

Cat. No.: B13699760
M. Wt: 277.93 g/mol
InChI Key: IVFCGFSGUFAOCL-UHFFFAOYSA-N
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Description

8-Bromo-4,5-dichloroquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The compound’s unique structure, featuring bromine and chlorine substituents, makes it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,5-dichloroquinazoline typically involves halogenation reactions. One common method is the bromination and chlorination of quinazoline derivatives. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4,5-dichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

8-Bromo-4,5-dichloroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-4,5-dichloroquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound interferes with the normal signaling processes within cells .

Comparison with Similar Compounds

  • 8-Bromo-2,4-dichloroquinazoline
  • 6-Bromo-4,5-dichloroquinazoline

Comparison: 8-Bromo-4,5-dichloroquinazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H3BrCl2N2

Molecular Weight

277.93 g/mol

IUPAC Name

8-bromo-4,5-dichloroquinazoline

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5(10)6-7(4)12-3-13-8(6)11/h1-3H

InChI Key

IVFCGFSGUFAOCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=NC=N2)Cl)Br

Origin of Product

United States

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